![molecular formula C18H24O6 B14434629 2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate CAS No. 76644-66-1](/img/structure/B14434629.png)
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ester, a ketone, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate typically involves multiple steps. One common method is the esterification of benzene-1,2-dicarboxylic acid with 2-ethyl-6-methoxy-6-oxohexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-Ethyl-6-hydroxy-6-oxohexyl methyl benzene-1,2-dicarboxylate.
Reduction: 2-Ethyl-6-methoxy-6-hydroxyhexyl methyl benzene-1,2-dicarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The methoxy group may also play a role in the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
2-Ethyl-6-methoxy-6-oxohexyl ethyl benzene-1,2-dicarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,3-dicarboxylate: Similar structure but with the ester groups at different positions on the benzene ring.
Eigenschaften
76644-66-1 | |
Molekularformel |
C18H24O6 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-O-(2-ethyl-6-methoxy-6-oxohexyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H24O6/c1-4-13(8-7-11-16(19)22-2)12-24-18(21)15-10-6-5-9-14(15)17(20)23-3/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3 |
InChI-Schlüssel |
PXBDEBVSGXVYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCC(=O)OC)COC(=O)C1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.